Nonoxinol

Description

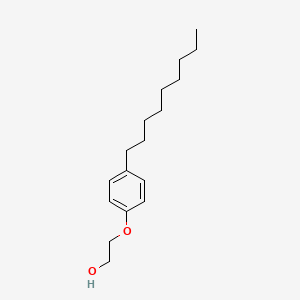

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nonoxinol-9 on Sperm Cell Membranes

Abstract

Nonoxinol-9 (N-9) has been a widely utilized over-the-counter spermicidal agent for several decades.[1][2] Its efficacy stems from its potent surfactant properties, which fundamentally disrupt the integrity of the sperm cell membrane. This guide provides a detailed technical examination of the molecular mechanisms through which N-9 exerts its spermicidal effects. We will explore the biophysical and biochemical interactions between N-9 and the sperm plasma membrane, detailing the disruption of the lipid bilayer and the consequential impacts on membrane proteins. Furthermore, this document outlines the downstream cellular consequences, including loss of motility and viability, and provides standardized protocols for researchers to investigate these phenomena. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, grounding the understanding of N-9's action in established scientific principles and experimental validation.

Introduction: Nonoxinol-9 as a Primary Spermicidal Agent

Nonoxinol-9 is a non-ionic surfactant belonging to the nonylphenol ethoxylate class of organic compounds.[3][4] It is the active ingredient in a variety of contraceptive foams, gels, creams, and suppositories.[4][5] The primary contraceptive action of N-9 is its ability to immobilize and kill sperm, thereby preventing fertilization.[1][4] This is achieved through its direct action on the sperm cell's plasma membrane.[1][4] Understanding the precise mechanism of this interaction is crucial for the development of new contraceptive agents and for contextualizing the clinical use of N-9.

The Sperm Cell Membrane: A Dynamic and Crucial Barrier

The sperm plasma membrane is a highly specialized and compartmentalized structure essential for sperm function. It is not merely a passive barrier but plays an active role in motility, capacitation, the acrosome reaction, and ultimately, fertilization. The lipid bilayer is composed of a complex mixture of phospholipids, sterols, and glycolipids, which create a fluid yet stable environment for a host of embedded proteins. These proteins are critical for ion transport, signal transduction, and interaction with the female reproductive tract and the oocyte. Any agent that compromises the structural and functional integrity of this membrane will inevitably lead to sperm dysfunction.

Core Mechanism of Action: Surfactant-Mediated Membrane Disruption

The fundamental mechanism of N-9's spermicidal activity lies in its nature as a surfactant.[3][4] Surfactants are amphipathic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion. This dual nature allows them to interact with and disrupt the lipid bilayers of cell membranes.

3.1. Biophysical Interactions: Destabilization of the Lipid Bilayer

The primary target of Nonoxinol-9 is the lipid bilayer of the sperm cell membrane.[3] The hydrophobic tail of the N-9 molecule inserts itself into the hydrophobic core of the lipid bilayer, while the hydrophilic head remains at the aqueous interface.[3] This insertion process has several critical consequences:

-

Increased Membrane Fluidity and Permeability: The integration of N-9 molecules into the lipid bilayer disrupts the ordered packing of the phospholipid tails. This leads to an increase in membrane fluidity and permeability.[3]

-

Membrane Destabilization and Lysis: At sufficient concentrations, the accumulation of N-9 molecules within the membrane leads to its complete destabilization.[3] This results in the formation of pores and the eventual lysis, or rupture, of the sperm cell, causing the leakage of intracellular contents.[3][4]

The process of membrane disruption is concentration-dependent. At lower concentrations, N-9 may only cause subtle changes in membrane properties, while at higher, spermicidal concentrations, it leads to catastrophic failure of the membrane barrier.

3.2. Biochemical Interactions: Impact on Membrane Proteins

While the primary effect of N-9 is on the lipid component of the membrane, this inevitably affects the function of membrane-associated proteins. The disruption of the lipid environment can lead to:

-

Conformational Changes: The altered lipid environment can induce conformational changes in transmembrane and membrane-associated proteins, leading to a loss of their biological activity.

-

Extraction from the Membrane: The detergent-like properties of N-9 can solubilize and extract proteins from the membrane, completely ablating their function.

This disruption of protein function further contributes to the overall spermicidal effect, impacting critical processes such as ion transport and enzymatic activity.

Downstream Cellular Consequences of Membrane Disruption

The initial biophysical and biochemical insults to the sperm membrane trigger a cascade of events that culminate in cell death and loss of function.

-

Impaired Motility: Damage to the sperm flagellum's membrane, which is crucial for the machinery of motility, leads to a rapid loss of sperm movement.[3]

-

Inhibition of Physiological Activities: N-9 has been shown to inhibit crucial physiological activities, including the generation of reactive oxygen species, superoxide dismutase activity, and acrosin activity.[1][2][6]

-

Structural Damage: Electron microscopy studies have revealed significant ultrastructural damage to sperm exposed to N-9. This includes the removal of the plasma and acrosomal membranes, swelling and rupture of the nuclear membrane, and destruction of mitochondrial cristae.[7]

The following diagram illustrates the sequential mechanism of Nonoxinol-9's action on the sperm cell membrane.

Caption: Mechanism of Nonoxinol-9 on sperm cell membranes.

Experimental Protocols for Assessing Spermicidal Action

To quantitatively and qualitatively assess the effects of Nonoxinol-9 on spermatozoa, a series of standardized in vitro assays are employed. The following protocols provide a framework for such investigations.

5.1. Sperm Viability Assessment using Eosin-Nigrosin Staining

Principle: This differential staining technique distinguishes between live and dead sperm. Live sperm, with intact cell membranes, exclude the eosin stain and appear white. Dead sperm, with compromised membranes, take up the eosin and appear pink or red. Nigrosin provides a dark background for better visualization.

Protocol:

-

Prepare a semen sample and dilute it with a suitable buffer (e.g., phosphate-buffered saline) to a concentration of approximately 20 x 10^6 sperm/mL.

-

Establish control and experimental groups. The experimental groups will be exposed to varying concentrations of Nonoxinol-9.

-

Incubate the sperm suspensions with the respective treatments for a defined period (e.g., 30 seconds, 1 minute, 5 minutes).

-

Following incubation, place a small drop of the sperm suspension onto a clean microscope slide.

-

Add an equal volume of 0.5% eosin Y solution and mix gently.

-

After 30 seconds, add two drops of 10% nigrosin solution and mix.

-

Prepare a thin smear and allow it to air dry.

-

Examine the slide under a light microscope at 400x or 1000x magnification.

-

Count at least 200 spermatozoa and calculate the percentage of live (unstained) and dead (stained) sperm.

5.2. Hypo-osmotic Swelling (HOS) Test for Membrane Integrity

Principle: This test assesses the functional integrity of the sperm plasma membrane. Live sperm with intact membranes will swell when exposed to a hypo-osmotic solution due to the influx of water. Sperm with damaged membranes will not show this swelling.

Protocol:

-

Prepare a hypo-osmotic solution (e.g., 150 mOsm/L fructose-citrate solution).

-

Treat semen samples with Nonoxinol-9 as described in the viability assay.

-

Following incubation, mix 0.1 mL of the treated sperm suspension with 1.0 mL of the pre-warmed (37°C) hypo-osmotic solution.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

Place a drop of the suspension on a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope at 400x magnification.

-

Count at least 200 spermatozoa and determine the percentage of swollen (coiled tails) versus non-swollen sperm.

The following diagram illustrates a typical experimental workflow for evaluating the spermicidal efficacy of Nonoxinol-9.

Caption: Experimental workflow for N-9 efficacy testing.

Quantitative Data Summary

The efficacy of Nonoxinol-9 is dose-dependent. The following table summarizes typical findings on the effect of N-9 on human sperm motility.

| Nonoxinol-9 Concentration | Effect on Sperm Motility | Reference |

| 50 mcg/ml | Significant reduction in motility within 30 minutes | [8] |

| 300 mcg/ml | Slight, insignificant suppressive effect within 20 seconds | [8] |

| 500 mcg/ml | Complete abolition of all sperm movement within 1 minute | [8] |

Conclusion and Future Directions

Nonoxinol-9 exerts its spermicidal effect through a direct and potent mechanism of action: the surfactant-mediated disruption of the sperm cell membrane. By inserting into the lipid bilayer, it increases membrane permeability, denatures essential proteins, and ultimately leads to cell lysis and death. The experimental protocols outlined in this guide provide a robust framework for the continued study of N-9 and the development of novel, non-hormonal contraceptive agents. Future research may focus on developing surfactants with greater specificity for sperm membranes to minimize off-target effects on the vaginal epithelium.[5][9]

References

-

Xu, M., et al. (2022). Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis. Reproduction & Fertility, 3(1), R13-R23. [Link]

-

Xu, M., et al. (2022). (PDF) Effects of Nonoxynol-9 (N-9) on sperm functions: Systematic review and meta-analysis. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of NONOXYNOL-9?. [Link]

-

Patsnap Synapse. (2024). What is NONOXYNOL-9 used for?. [Link]

-

Xu, M., et al. (2022). Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis. PubMed. [Link]

-

Hong, C. Y., et al. (1987). Comparative effects of (+)-propranolol and nonoxynol-9 on human sperm motility in-vitro. PubMed. [Link]

-

Ratnasooriya, W. D., et al. (1990). Complementary effects of propranolol and nonoxynol-9 upon human sperm motility. PubMed. [Link]

-

Schill, W. B., & Wolff, H. H. (1981). Ultrastructure of human spermatozoa in the presence of the spermicide nonoxinol-9 and a vaginal contraceptive containing nonoxinol-9. Andrologia, 13(1), 42-49. [Link]

-

Cleveland Clinic. (n.d.). Nonoxynol-9: How to Use & Side Effects. [Link]

-

Ly, H. V., et al. (2007). Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study. Biophysical Journal, 93(11), 3875-3890. [Link]

-

Phillips, D. M., et al. (2000). Nonoxynol-9 causes rapid exfoliation of sheets of rectal epithelium. ResearchGate. [Link]

-

Piret, J., & Désormeaux, A. (2002). In vitro and in vivo: the story of nonoxynol 9. PubMed. [Link]

-

Guttmacher Institute. (2003). What You Need to Know About Nonoxynol-9. [Link]

Sources

- 1. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 4. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 5. cervicalbarriers.org [cervicalbarriers.org]

- 6. researchgate.net [researchgate.net]

- 7. Ultrastructure of human spermatozoa in the presence of the spermicide nonoxinol-9 and a vaginal contraceptive containing nonoxinol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complementary effects of propranolol and nonoxynol-9 upon human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical and physical properties of Nonoxinol for laboratory use

An In-Depth Technical Guide to Nonoxinol-9 for Laboratory Use

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical and physical properties of Nonoxinol-9, a widely used non-ionic surfactant. Delving into its core characteristics, this document outlines its mechanism of action, laboratory applications, and essential protocols for its effective and safe use.

Introduction to Nonoxinol-9: A Versatile Surfactant

Nonoxinol-9 (N-9) is an organic compound belonging to the nonoxynol family of non-ionic surfactants.[1] Chemically, it is a mixture of ethoxylated nonylphenol derivatives, with the "9" indicating an average of nine repeating ethylene oxide units.[2] This structure gives Nonoxinol-9 amphiphilic properties, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) end. This dual nature is central to its function as a surfactant.[2]

First developed in the 1950s, Nonoxinol-9 has a long history of use, primarily as the active ingredient in over-the-counter spermicidal contraceptives.[3] Its applications, however, extend into various laboratory and research settings due to its ability to disrupt cell membranes.[3][4]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Nonoxinol-9 is paramount for its effective application in a laboratory setting.

Chemical Structure and Identity

-

Chemical Name: 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-nonaoxahexacosan-1-ol[1]

-

Molecular Weight: 616.833 g/mol [1]

The structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain. This amphiphilic nature drives its surfactant activity.

Diagram: Chemical Structure of Nonoxinol-9

Caption: Chemical structure of a Nonoxynol-9 molecule.

Physical Properties

The physical properties of Nonoxinol-9 are critical for its formulation and application.

| Property | Value |

| Appearance | Varies from a clear, colorless to light yellow viscous liquid |

| Solubility | Soluble in water and various organic solvents |

| log P | 4.02[1] |

| Topological Polar Surface Area | 103 Ų[5] |

These properties contribute to its effectiveness as a surfactant in aqueous environments.

Mechanism of Action: A Detergent-Based Approach

The primary mechanism of action for Nonoxinol-9 is rooted in its properties as a chemical detergent.[6] It disrupts the lipid bilayers of cell membranes, leading to increased permeability and eventual cell lysis.[3][4]

-

Spermicidal Action: In its most common application, Nonoxinol-9 targets the acrosomal and midpiece membranes of sperm.[1][5] This interaction causes the membranes to lyse, detaching the acrosome, neck, and midpiece, which results in sperm immobilization and death.[5]

-

Antiviral and Antimicrobial Activity: The same membrane-disrupting mechanism gives Nonoxinol-9 broad-spectrum activity against various enveloped viruses and bacteria in vitro.[7] It has shown efficacy against pathogens such as herpes simplex virus, cytomegalovirus, and Neisseria gonorrhoeae.[7] However, its in vivo effectiveness for preventing sexually transmitted infections (STIs) is not supported by clinical evidence, and frequent use may even increase the risk of HIV transmission due to mucosal irritation.[1][8]

Diagram: Mechanism of Action of Nonoxynol-9

Caption: Simplified workflow of Nonoxynol-9's disruptive action on cell membranes.

Laboratory Applications and Considerations

In a research context, Nonoxinol-9 serves as a valuable tool for various in vitro studies.

Key Research Applications

-

Spermicide Efficacy Studies: As a well-characterized spermicide, it is often used as a positive control in the development and testing of new contraceptive agents.[9]

-

Viral Inactivation Assays: Due to its ability to disrupt viral envelopes, Nonoxinol-9 is employed in in vitro assays to study the mechanisms of viral inactivation and to screen potential microbicides.[10][11] It has been used as a reference compound in studies assessing the anti-HIV-1 potential of other surface-active agents.[10]

-

Membrane Permeability Studies: Its defined mechanism of action makes it a useful agent for studying the integrity and permeability of various cell membranes.

-

Drug Formulation: Nonoxinol-9 can be used as an excipient in some drug formulations, acting as a surfactant, emulsifier, or wetting agent.[5]

Safety and Handling in the Laboratory

Proper handling of Nonoxinol-9 is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any aerosols.

-

Storage: Store at room temperature (15-30°C or 59-86°F) in a tightly sealed container, away from incompatible materials.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Laboratory Use

The following protocols provide a framework for common laboratory procedures involving Nonoxinol-9.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles.[13] This is a key parameter for understanding its behavior in solution.

Principle: The formation of micelles can be detected by a change in the physical properties of the solution, such as surface tension or the solubilization of a hydrophobic dye.

Materials:

-

Nonoxinol-9

-

Deionized water

-

Hydrophobic dye (e.g., pyrene)

-

Fluorometer or UV-Vis spectrophotometer

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of Nonoxinol-9 in deionized water.

-

Prepare a series of dilutions of the Nonoxinol-9 stock solution.

-

Add a small, constant amount of the hydrophobic dye to each dilution.

-

Allow the solutions to equilibrate with gentle stirring.

-

Measure the fluorescence intensity or absorbance of the dye in each solution.

-

Plot the fluorescence intensity or absorbance versus the logarithm of the Nonoxinol-9 concentration.

-

The CMC is determined from the inflection point of the resulting curve.

Causality: Below the CMC, the dye has low solubility and thus low fluorescence/absorbance. Above the CMC, the dye is incorporated into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence/absorbance.

Diagram: Experimental Workflow for CMC Determination

Caption: Step-by-step workflow for determining the Critical Micelle Concentration.

Protocol for In Vitro Viral Inactivation Assay

This protocol assesses the ability of Nonoxinol-9 to inactivate an enveloped virus.

Principle: The disruption of the viral envelope by Nonoxinol-9 leads to a loss of infectivity, which can be quantified by a reduction in viral titer.

Materials:

-

Nonoxinol-9

-

Enveloped virus stock of known titer (e.g., a lentivirus)

-

Appropriate host cell line

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Reagents for quantifying viral infection (e.g., luciferase assay kit, p24 ELISA kit)

Procedure:

-

Prepare a series of dilutions of Nonoxinol-9 in cell culture medium.

-

Mix a constant amount of the virus with each Nonoxinol-9 dilution (and a no-drug control).

-

Incubate the virus-drug mixtures for a defined period (e.g., 1 hour) at 37°C.

-

Serially dilute the incubated mixtures.

-

Infect the host cells with the serial dilutions.

-

Incubate the infected cells for a period appropriate for the virus to replicate and express its reporter gene (e.g., 48-72 hours).

-

Quantify the level of viral infection in each well.

-

Calculate the 50% inhibitory concentration (IC50) of Nonoxinol-9.

Causality: Effective viral inactivation by Nonoxinol-9 will result in a dose-dependent decrease in the measured signal from the viral infection quantification method.

Quality Control and Purity Analysis

Ensuring the quality and purity of Nonoxinol-9 is essential for reproducible experimental results.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the quantitative analysis of Nonoxinol-9 in various formulations.[14][15] A typical method might use a C18 column with a mobile phase of methanol and water, with UV detection around 280 nm.[15]

-

Spectrophotometry: UV spectrophotometry can also be used for the determination of Nonoxinol-9 content, with a maximum absorbance wavelength around 275-289 nm.[14][16]

Conclusion

Nonoxinol-9 is a multifaceted non-ionic surfactant with a well-established mechanism of action and a range of applications in the laboratory. Its ability to disrupt cell membranes makes it a valuable tool for research in contraception, virology, and cell biology. By understanding its chemical and physical properties and adhering to established protocols and safety guidelines, researchers can effectively and safely utilize Nonoxinol-9 in their scientific endeavors.

References

- What You Need to Know About Nonoxynol-9. (URL: )

- What is NONOXYNOL-9 used for?

- NONOXYNOL-9 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: )

- What is the mechanism of NONOXYNOL-9?

-

Nonoxynol-9 - Wikipedia. (URL: [Link])

-

Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed. (URL: [Link])

-

Inactivation of human immunodeficiency virus type 1 by nonoxynol-9, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed. (URL: [Link])

-

The spermicide nonoxynol-9 does not inactivate papillomavirus - PubMed - NIH. (URL: [Link])

-

In Vitro Preclinical Testing of Nonoxynol-9 as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - NIH. (URL: [Link])

-

Nonoxynol-9 - Grokipedia. (URL: [Link])

-

determination of the spermicides nonoxynol-9 in a gel pharmaceutical formulation by rplc. (URL: [Link])

-

Nonoxynol-9: How to Use & Side Effects. (URL: [Link])

-

Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem. (URL: [Link])

-

Determination of the spermicide nonoxynol-9 in vaginal lavage by high-performance liquid chromatography - PubMed. (URL: [Link])

-

Biological and chemical quality control of spermicidal raw material nonoxynol-9 and nonoxynol-9 containing vaginal contraceptive (ABF® contraceptive film): Determination of spermicidal activity and assay of nonoxynol-9 - ResearchGate. (URL: [Link])

-

Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - NIH. (URL: [Link])

-

Nonoxynol-9 – Knowledge and References - Taylor & Francis. (URL: [Link])

-

A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and nonoxynol-9 spermicidal gels - PMC - PubMed Central. (URL: [Link])

-

Effects of Long-Term Use of Nonoxynol-9 on Vaginal Flora - PMC - PubMed Central. (URL: [Link])

-

Nonoxynols – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Analytical Method Development and Validation for Quantitative Estimation of Nonoxynol-9 In Dosage Form by RP-HPLC. (URL: [Link])

-

Nonoxynol-9 in vitro efficacy results | Download Table - ResearchGate. (URL: [Link])

-

Quantitative Determination of Microbicidal Spermicide 'Nonoxynol-9′ in Rabbit Plasma and Vaginal Fluid using LC-ESI-MS/MS: Application to Pharmacokinetic study | Request PDF - ResearchGate. (URL: [Link])

-

Contraceptive Effectiveness and Safety of Five Nonoxynol-9 Spermicides: A Randomized Trial | Request PDF - ResearchGate. (URL: [Link])

-

Detergent types and critical micelle concentrations (CMC) - NovoPro Bioscience Inc.. (2023-09-30). (URL: [Link])

-

Safety Assessment of Nonoxynols as Used in Cosmetics. (2016-02-02). (URL: [Link])

-

Physicochemical Properties of Mixed Anionic-non-ionic Micelles: Effects on Chemical Reactivity - ElectronicsAndBooks. (URL: [Link])

Sources

- 1. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 2. Nonoxynol-9 | 14409-72-4 | Benchchem [benchchem.com]

- 3. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 4. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 5. NONOXYNOL-9 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. cervicalbarriers.org [cervicalbarriers.org]

- 7. In Vitro Preclinical Testing of Nonoxynol-9 as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of human immunodeficiency virus type 1 by nonoxynol-9, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The spermicide nonoxynol-9 does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. technotes.alconox.com [technotes.alconox.com]

- 14. turkjps.org [turkjps.org]

- 15. ijpbs.com [ijpbs.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Nonoxynols: History, Discovery, and Surfactant Properties

This in-depth guide provides a comprehensive overview of the history, discovery, and technical applications of Nonoxynols as surfactants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of non-ionic surfactants.

Introduction to Nonoxynols as Non-ionic Surfactants

Nonoxynols are a class of non-ionic surfactants, specifically nonylphenol ethoxylates (NPEs), that have been utilized in a wide range of industrial and commercial applications for their excellent emulsifying, wetting, and dispersing properties.[1][2][3] Their general chemical structure consists of a hydrophobic nonylphenol group and a hydrophilic polyethylene glycol chain. The number of repeating ethoxy groups in this chain can be varied, resulting in a family of Nonoxynol compounds with different properties, such as Nonoxynol-9, Nonoxynol-15, and Nonoxynol-30.[1]

The versatility of Nonoxynols stems from their ability to reduce the surface tension between two liquids or between a liquid and a solid. This property makes them effective as detergents, emulsifiers, and wetting agents in various products, including cosmetics, industrial cleaners, and agricultural formulations.[1][2][4]

The Discovery and Historical Development of Nonoxynols

The development of Nonoxynols is rooted in the broader history of synthetic surfactant chemistry that began in the early 20th century. The specific timeline for the discovery of Nonoxynols is not precisely documented in a single source, but their use became prominent in the mid-20th century.

One of the most well-known members of this family, Nonoxynol-9, was initially developed in the 1950s.[5] It quickly gained recognition for its spermicidal properties and has been widely used as the active ingredient in many over-the-counter contraceptive products since the 1970s.[5][6][7] These products are available in various forms, including gels, foams, creams, and suppositories.[5][8]

Beyond its contraceptive use, Nonoxynol-9 and other Nonoxynols have been incorporated into a variety of other products. For instance, Nonoxynol-9 has been used as a lubricant in condoms and as a surfactant in some shaving creams to help soften hair.[9] Other Nonoxynols have found applications as emulsifiers and detergents in industrial and cosmetic formulations.[1][2][3]

Mechanism of Action as a Surfactant

The surfactant properties of Nonoxynols are a direct result of their amphiphilic molecular structure. The molecule has a dual nature:

-

Hydrophobic Tail: The nonylphenol group is lipophilic, meaning it is "fat-loving" and repelled by water.

-

Hydrophilic Head: The polyethylene glycol chain is hydrophilic, meaning it is "water-loving" and readily interacts with water molecules.

This structure allows Nonoxynols to position themselves at the interface between oil and water or other immiscible phases. By doing so, they lower the interfacial tension, enabling the formation of stable emulsions.

In the context of its spermicidal activity, Nonoxynol-9's surfactant nature is key. It disrupts the lipid membranes of sperm cells, leading to their immobilization and death.[5][10] The molecule essentially acts as a detergent, breaking down the protective outer layer of the sperm cell.[7]

Physicochemical Properties of Nonoxynol-9

The physicochemical properties of Nonoxynol-9 are crucial to its function as a surfactant and active pharmaceutical ingredient.

| Property | Value | Source |

| Molar Mass | 616.833 g·mol−1 | [9] |

| Appearance | Almost colorless liquid | [10] |

| Solubility | Soluble in water, ethanol, ethylene glycol, or xylene | [11] |

| Boiling Point | 250 °C | [10] |

| Melting Point | 6 °C | [10] |

| Density | 1.06 g/cm³ at 25 °C | [10] |

| Viscosity | 175-250 cP at 25 °C | [10] |

| pH (1% aqueous solution) | 5.0-8.0 | [12] |

Applications of Nonoxynols

The diverse applications of Nonoxynols are a testament to their efficacy as surfactants.

Contraception

The primary and most well-known application of Nonoxynol-9 is as a spermicide in various contraceptive formulations.[5][9] It is the active ingredient in most over-the-counter spermicidal creams, jellies, foams, gels, films, and suppositories.[9] It is also used in conjunction with barrier methods like diaphragms and cervical caps.[9]

Personal Care and Cosmetics

Nonoxynols are used in a variety of personal care and cosmetic products due to their emulsifying and cleansing properties.[1][3] They can be found in:

-

Shampoos and conditioners[13]

-

Body washes and facial cleansers[3]

-

Creams and lotions[3]

-

Shaving creams[9]

Industrial and Household Applications

The strong surfactant properties of Nonoxynols make them valuable in numerous industrial and household cleaning products.[3][4] They are effective at removing dirt and grease from surfaces. Their applications include:

-

Industrial cleaners and detergents[3]

-

Textile processing[3]

-

Agrochemical formulations[3]

-

Paints and coatings[4]

-

Metalworking fluids[4]

Research and Drug Development

In research and drug development, Nonoxynols can be used as solubilizing agents for poorly water-soluble compounds and as emulsifiers in the formulation of drug delivery systems.[3]

Experimental Protocols for Surfactant Characterization

To evaluate the performance of Nonoxynols as surfactants, several key experimental protocols are employed.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form and all additional surfactant added to the system goes to the micelles. It is a fundamental property of a surfactant.

Methodology: Surface Tension Measurement

-

Prepare a stock solution of the Nonoxynol in deionized water.

-

Create a series of dilutions of the stock solution with varying concentrations.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Identify the CMC as the point where the surface tension plateaus. The concentration at the inflection point of the curve is the CMC.

Safety and Environmental Considerations

While Nonoxynols have a long history of use, there have been growing concerns regarding their safety and environmental impact.

Frequent use of Nonoxynol-9 as a spermicide has been associated with vaginal and rectal mucosal irritation, which in some cases, may increase the risk of transmission of sexually transmitted infections (STIs), including HIV. [5] From an environmental perspective, Nonoxynols and their degradation product, nonylphenol, have raised concerns due to their potential to act as endocrine disruptors in aquatic organisms. [14]This has led to restrictions on their use in some regions, particularly in Europe. [1][14]

Conclusion

Nonoxynols represent a significant class of non-ionic surfactants with a rich history of application across diverse fields, from contraception to industrial cleaning. Their efficacy stems from their unique amphiphilic molecular structure, which allows them to effectively reduce surface tension and form stable emulsions. While their utility is well-established, ongoing research and regulatory scrutiny continue to shape their use, driven by safety and environmental considerations. This guide provides a foundational understanding for professionals in research and development to appreciate the multifaceted nature of Nonoxynols and their role in modern chemical and pharmaceutical sciences.

References

- What is NONOXYNOL-9 used for?

- Safety Assessment of Nonoxynols as Used in Cosmetics. (2015-11-20).

- Effects of Nonoxynol-9 (N-9)

- Effects of nonoxynol-9 (N-9)

- Nonoxynol-9 – Knowledge and References - Taylor & Francis.

- Nonoxynol-9 - Wikipedia.

- Safety Assessment of Nonoxynols as Used in Cosmetics. (2014-07-31).

- Preparation and evaluation of nonoxynol-9-loaded thermoreversible gel for vaginal application - ResearchG

- Wh

- Nonoxynols – Knowledge and References - Taylor & Francis.

- Nonoxynols - Wikipedia.

- Chemical structures of non‐ionic surfactants. (A) Nonoxynol‐9, (B)...

- The Role of Nonionic Surfactants: Focusing on Nonylphenol Ethoxyl

- Nonoxynol-9 - LKT Labs.

- Nonoxynol-9 ineffective in preventing HIV infection - World Health Organiz

- Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem.

- Nonoxynol-9 | MakingCosmetics.

- Wh

- Nonoxynol 9.5 – Nonionic Surfactant & Emulsifier - Chemical Bull.

- Emulsion-Based Multicompartment Vaginal Drug Carriers: From Nanoemulsions to Nanoemulgels - PMC - PubMed Central.

- Nonoxynols (Nonoxynol-9) | Nonionic Surfactant - DRAVYOM Chemical Company.

- Nonoxynol-9 (N-9), Nonionic surfactant (CAS 14409-72-4) - Abcam.

- Assessment of new formulations of nonoxynol-9 coprecipitated with polyvinylpyrrolidone and iodine as possible vaginal contraceptives - PubMed.

- US20100069509A1 - Nonionic emulsifiers for emulsion concentrates for spontaneous emulsification - Google P

- Quantitative determination of microbicidal spermicide 'nonoxynol-9' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study. | Sigma-Aldrich.

Sources

- 1. Nonoxynols - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Buy Nonoxynol 9.5 Nonionic Surfactant & Emulsifier From Chemicalbull [chemicalbull.com]

- 4. dravyom.com [dravyom.com]

- 5. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cervicalbarriers.org [cervicalbarriers.org]

- 8. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 10. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nonoxynol-9 - LKT Labs [lktlabs.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. ewg.org [ewg.org]

- 14. cir-safety.org [cir-safety.org]

The Versatile Operative: A Technical Guide to Nonoxynol's Role as a Non-ionic Surfactant in Biochemical Research

Foreword: Beyond the Obvious Applications

To the discerning researcher, the tools of the trade are not merely catalog numbers but instruments of precision, each with its own character and nuance. Nonoxynol-9, a non-ionic surfactant, is a prime example of a compound widely recognized in one field—spermicidal contraceptives—while its broader utility in the intricate world of biochemical research remains under-appreciated. This guide is crafted for the researcher, scientist, and drug development professional who seeks to look beyond the common applications and understand the fundamental properties of Nonoxynol-9 that make it a valuable, if often overlooked, tool in the laboratory. Herein, we will dissect its molecular characteristics, explore its mechanistic actions, and provide practical, field-tested guidance for its application in core biochemical workflows.

Deconstructing the Molecule: Physicochemical Properties of Nonoxynol-9

Nonoxynol-9 belongs to the nonoxynol family of non-ionic surfactants, characterized by a hydrophobic alkylphenol moiety and a hydrophilic polyethylene glycol chain. The "9" in its name denotes the average number of ethylene oxide units in the hydrophilic chain. This amphipathic nature is the very heart of its functionality.

| Property | Value | Significance in Biochemical Research |

| Molecular Weight | ~616.8 g/mol [1][2] | Influences diffusion rates and micellar characteristics. |

| Synonyms | Tergitol NP-9, Polyoxyethylene (9) nonylphenyl ether[3] | Important for comprehensive literature and supplier searches. |

| Critical Micelle Concentration (CMC) | ~0.085 mM (~52 ppm)[4] | The concentration above which the surfactant self-assembles into micelles. Crucial for designing solubilization and lysis protocols. |

| Hydrophile-Lipophile Balance (HLB) | 12.9[1][2] | Indicates its suitability as an oil-in-water emulsifier and detergent, making it effective for disrupting lipid membranes. |

| Form | Viscous liquid at room temperature[5] | Facilitates easy handling and preparation of stock solutions. |

| Solubility | Soluble in water and most polar solvents[2] | Allows for versatile use in a wide range of aqueous buffer systems. |

The Mechanism of Action: A Controlled Disruption

At concentrations below its Critical Micelle Concentration (CMC), Nonoxynol-9 exists as monomers in solution. As the concentration increases to and above the CMC, the monomers spontaneously aggregate to form micelles. These micelles are dynamic structures with a hydrophobic core, composed of the nonylphenol tails, and a hydrophilic shell of polyethylene glycol chains that interface with the aqueous environment.

It is this ability to form micelles that endows Nonoxynol-9 with its detergent properties. When introduced to a biological sample, the hydrophobic tails of the Nonoxynol-9 monomers insert themselves into the lipid bilayer of cell membranes. This disrupts the membrane's integrity, leading to the formation of mixed micelles containing lipids, membrane proteins, and the surfactant. This process effectively solubilizes the membrane and its components.[6][7]

Caption: Micelle formation and membrane solubilization by Nonoxynol-9.

The "mild" nature of non-ionic surfactants like Nonoxynol-9 stems from their uncharged head groups. Unlike ionic detergents (e.g., SDS), they are less likely to disrupt protein-protein interactions and denature proteins, making them valuable for isolating functional proteins and protein complexes.

Applications in the Research Laboratory

While not as ubiquitously cited as its structural cousin, Triton X-100, Nonoxynol-9 (often under the trade name Tergitol NP-9) is a capable and often more cost-effective alternative for several key biochemical applications.

Cell Lysis for Soluble Protein Extraction

For the extraction of cytoplasmic and other soluble proteins, a gentle lysis procedure is required to maintain the integrity of the proteins of interest while efficiently breaking open the cell membrane. Nonoxynol-9's non-ionic nature makes it well-suited for this purpose.

Field-Proven Insight: The optimal concentration of Nonoxynol-9 for cell lysis is a balance between efficient membrane disruption and minimizing potential effects on downstream applications. A concentration range of 0.1% to 1.0% (v/v) is a good starting point for optimization.

Step-by-Step Protocol: Gentle Lysis of Cultured Mammalian Cells

-

Cell Pellet Preparation: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., Tris-buffered saline [TBS] or HEPES buffer) containing 0.1% to 1.0% (v/v) Nonoxynol-9. The inclusion of protease and phosphatase inhibitors is highly recommended to preserve the integrity and phosphorylation state of the target proteins.

-

Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer at a ratio of approximately 10^7 cells per ml of buffer. Incubate on ice for 15-30 minutes with occasional gentle vortexing.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the insoluble cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins. The protein concentration of the lysate should be determined using a detergent-compatible protein assay (e.g., BCA assay).

Caption: Workflow for gentle cell lysis using Nonoxynol-9.

Solubilization of Membrane Proteins

The extraction of integral membrane proteins from the lipid bilayer is a significant challenge in proteomics and structural biology. Non-ionic detergents are the workhorses for this application, and Nonoxynol-9 can be an effective choice.

Expertise in Action: The efficiency of membrane protein solubilization is highly dependent on the protein and the lipid environment. It is crucial to perform a small-scale pilot experiment to determine the optimal Nonoxynol-9 concentration. A good starting point is a detergent-to-protein ratio (w/w) of 2:1 to 10:1.

Step-by-Step Protocol: Solubilization of Membrane Proteins from a Crude Membrane Fraction

-

Membrane Preparation: Isolate a crude membrane fraction from your cells or tissue of interest using standard subcellular fractionation techniques (e.g., differential centrifugation).

-

Solubilization Buffer Preparation: Prepare a solubilization buffer containing a suitable buffering agent (e.g., Tris or HEPES), salt (e.g., 150 mM NaCl), and a range of Nonoxynol-9 concentrations to be tested (e.g., 0.5%, 1.0%, 2.0% v/v).

-

Solubilization: Resuspend the membrane pellet in the solubilization buffer and incubate at 4°C for 1-2 hours with gentle agitation.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized material.

-

Analysis of Solubilized Proteins: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the supernatant and the pellet by SDS-PAGE and Western blotting with an antibody against your protein of interest to determine the optimal Nonoxynol-9 concentration for solubilization.

Application in Immunoassays

In immunoassays such as ELISA and Western blotting, non-ionic surfactants are commonly included in washing buffers to reduce non-specific binding of antibodies, thereby lowering background and improving the signal-to-noise ratio.

Trustworthy Tip: For these applications, the concentration of Nonoxynol-9 should be kept low, typically between 0.05% and 0.1% (v/v). Higher concentrations can potentially disrupt antibody-antigen interactions.

Example: Western Blot Wash Buffer

A commonly used wash buffer is Tris-buffered saline with Tween 20 (TBST). Nonoxynol-9 can be used as a substitute for Tween 20.

-

TBS-N9 (0.1%):

-

20 mM Tris

-

150 mM NaCl

-

pH 7.6

-

0.1% (v/v) Nonoxynol-9

-

Comparative Analysis: Nonoxynol-9 vs. Triton X-100

Triton X-100 is a widely used non-ionic surfactant in biochemical research. Given their structural similarities, a comparison is warranted.

| Feature | Nonoxynol-9 (Tergitol NP-9) | Triton X-100 |

| Hydrophobic Group | Nonylphenol | Octylphenol |

| Hydrophilic Chain (avg.) | 9 ethylene oxide units | 9.5 ethylene oxide units |

| CMC | ~0.085 mM | ~0.24 mM |

| HLB | 12.9[1][2] | 13.5 |

The lower CMC of Nonoxynol-9 means that it forms micelles at a lower concentration than Triton X-100. This can be an advantage in terms of cost-effectiveness, as less detergent may be required to achieve the desired effect. However, it also means that the removal of Nonoxynol-9 by dialysis may be more challenging.

Concluding Remarks and Future Perspectives

Nonoxynol-9, while predominantly known for its role in contraception, possesses the fundamental characteristics of a versatile non-ionic surfactant that can be effectively employed in the biochemistry laboratory. Its ability to disrupt cell membranes in a controlled manner makes it a suitable agent for cell lysis and membrane protein solubilization. Furthermore, its utility in reducing non-specific binding in immunoassays adds to its value.

As with any laboratory reagent, a thorough understanding of its physicochemical properties, particularly its CMC, is paramount for the rational design of experiments. While Nonoxynol-9 may not be as extensively documented in the biochemical literature as some of its counterparts, its performance characteristics and economic advantages make it a worthy candidate for consideration in a wide range of applications. The protocols and insights provided in this guide are intended to empower the discerning researcher to harness the full potential of this versatile operative.

References

-

PubChem. (n.d.). Nonaethylene Glycol Nonylphenyl Ether. National Center for Biotechnology Information. [Link]

-

Forbes, C. D., & D'Souza, M. J. (2003). Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. AAPS PharmSciTech, 4(3), E30. [Link]

-

SciSpace. (2003). Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. SciSpace. [Link]

-

Dow. (n.d.). TERGITOL™ NP-9 Surfactant Technical Data Sheet. Dow. [Link]

-

Ingram, J. C., et al. (2006). The basis of spermicidal action is to immobilize or disrupt the plasma membrane of the sperm, so as to avoid sperm–egg interaction. In Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis. National Institutes of Health. [Link]

-

Ataman Kimya. (n.d.). TERGITOL NP-9. Ataman Kimya. [Link]

-

Taylor & Francis. (n.d.). Nonoxynol-9 – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Nonoxynol-9. Wikipedia. [Link]

-

Hillier, S. L., et al. (2005). In vitro and in vivo: the story of nonoxynol 9. Journal of acquired immune deficiency syndromes (1999), 39(1), 1–8. [Link]

-

American Task Force for the Advancement of At-Home Testing. (n.d.). What You Need to Know About Nonoxynol-9. amfAR. [Link]

-

Fichorova, R. N., Tucker, L. D., & Anderson, D. J. (2001). The molecular basis of nonoxynol-9-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission. The Journal of Infectious Diseases, 184(4), 418–428. [Link]

-

Brenntag. (n.d.). TERGITOL™ NP 9 Bulk Distributor. Brenntag. [Link]

-

ResearchGate. (n.d.). Similarity of the chemical structure of nonoxynol-9 and Triton X-100. ResearchGate. [Link]

-

Chvapil, M., et al. (1980). Studies on nonoxynol-9. III. Effect on fibroblasts and spermatozoa. Fertility and Sterility, 33(5), 521–525. [Link]

-

Musah, R. A., et al. (2012). Detection of the spermicide nonoxynol-9 via GC-MS. Journal of the American Society for Mass Spectrometry, 23(6), 996–999. [Link]

-

Pasupuleti, M., & Anderson, D. J. (1999). A simple, sensitive assay for the spermicide nonoxynol-9 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 724(2), 329–334. [Link]

-

Walter, B. A., et al. (1991). Solubilization and in vitro spermicidal assessment of nonoxynol-9 and selected fractions using rabbit spermatozoa. Pharmaceutical Research, 8(3), 403–408. [Link]

-

Liu, Y., et al. (2015). Nonoxynol-9 berberine plural gel has little effect on expression of SLPI, SP-D and lactoferrin in mice's vagina. International Journal of Clinical and Experimental Medicine, 8(10), 17696–17705. [Link]

-

Buttar, H. S., & Bagga, D. (1988). Evaluation of the cytotoxicity and genotoxicity of the spermicides nonoxynol-9 and octoxynol-9. Toxicology Letters, 42(2), 165–172. [Link]

-

Alfa Chemistry. (2025). Non-Ionic Detergents in Membrane Protein Research. YouTube. [Link]

-

Rockland Immunochemicals. (n.d.). Tips for Immunoprecipitation. Rockland Immunochemicals. [Link]

-

Bio-Rad. (n.d.). Western Blot Protocol. Bio-Rad. [Link]

-

Univar Solutions. (n.d.). TERGITOL™ NP-9 Surfactant. Univar Solutions. [Link]

-

PeerJ. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PeerJ. [Link]

-

MDPI. (2022). Membrane Protein Stabilization Strategies for Structural and Functional Studies. MDPI. [Link]

-

prom.st. (n.d.). Rapid screening of integral membrane proteins – detergent combinations suitable for structure determination. prom.st. [Link]

-

National Institutes of Health. (n.d.). Detergent-free systems for structural studies of membrane proteins. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Solubilization of Membrane Proteins into Functional Lipid‐Bilayer Nanodiscs Using a Diisobutylene/Maleic Acid Copolymer. National Institutes of Health. [Link]

-

PubMed. (n.d.). Systematic Development of a Detergent Toolbox as an Alternative to Triton X-100. PubMed. [Link]

-

PubMed. (n.d.). Demonstrating the Effectiveness of an Alternative to Triton X-100 for Detergent-Mediated Viral Inactivation in Biomanufacturing. PubMed. [Link]

-

ResearchGate. (n.d.). Development of a Triton X‐100 replacement for effective virus inactivation in biotechnology processes. ResearchGate. [Link]

-

American Institute of Chemical Engineers. (2025). Exploring the design space for Triton X-100 substitutes in viral inactivation applications. AIChE. [Link]

-

PubMed. (n.d.). Differential solubilization of inner plasma membrane leaflet components by Lubrol WX and Triton X-100. PubMed. [Link]

-

ResearchGate. (n.d.). Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. ResearchGate. [Link]

-

PubMed. (n.d.). Factors influencing nonoxynol-9 permeation and bioactivity in cervical mucus. PubMed. [Link]

-

PubMed. (n.d.). Studies of nonoxynol-9. I. The Effect on the Vaginas of Rabbits and Rats. PubMed. [Link]

-

PubMed. (n.d.). Kinematic response of human spermatozoa to nonoxynol-9. PubMed. [Link]

-

Shabir, G. A. (2009). determination of the spermicides nonoxynol-9 in a gel pharmaceutical formulation by rplc. Journal of Faculty of Pharmacy of Ankara University, 38(1), 41-54. [Link]

-

National Institutes of Health. (n.d.). In Vitro Preclinical Testing of Nonoxynol-9 as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. National Institutes of Health. [Link]

-

SLS Ireland. (n.d.). Tergitol, Type NP-9. SLS Ireland. [Link]

-

PharmaCompass. (n.d.). Tergitol NP9. PharmaCompass. [Link]

Sources

- 1. TERGITOL烷氧基聚乙烯氢氧基乙醇(非离子表面活性剂)™ Type NP-9 | Sigma-Aldrich [sigmaaldrich.com]

- 2. dow.com [dow.com]

- 3. scispace.com [scispace.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. specialchem.com [specialchem.com]

- 6. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Early Research and Development of Nonoxynol as a Spermicidal Agent

Abstract